REACTION_CXSMILES
|
[CH:1]1[C:2]2[C:9](=O)[NH:8][CH:7]=[N:6][C:3]=2[NH:4][N:5]=1.P(Cl)(Cl)([Cl:13])=O.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[Cl:13][C:9]1[N:8]=[CH:7][N:6]=[C:3]2[NH:4][N:5]=[CH:1][C:2]=12
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=1C2=C(NN1)N=CNC2=O
|
Name
|
|
Quantity
|
68.27 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
56.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
205.71 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo to half
|
Type
|
ADDITION
|
Details
|
pour the mixture into 2 M potassium phosphate, dibasic (734.68 mL, 1.47 moles) in water at 4° C
|
Type
|
FILTRATION
|
Details
|
Filter off the precipitate through a pad of celite
|
Type
|
WASH
|
Details
|
wash it subsequently with EtOAc
|
Type
|
CUSTOM
|
Details
|
Separate the filtrate
|
Type
|
WASH
|
Details
|
wash the aqueous layer with more EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry it over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=N1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 70.45% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |